Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride
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Description
“Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride” is a chemical compound with the CAS Number: 2580184-31-0 .
Molecular Structure Analysis
The molecular weight of “this compound” is 339.57 . The InChI code is provided in the search results .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 339.57 .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride are currently unknown This compound is relatively new and there is limited information available about its specific targets and their roles
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in free radical reactions . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of Methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride’s action are currently unknown
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4.ClH/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16;/h2-3,5,8H,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYQAAIQCIPXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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